molecular formula C14H21BN2O4S B13095583 N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

Cat. No.: B13095583
M. Wt: 324.2 g/mol
InChI Key: MEYNNGFTBUEOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a boronic ester-containing sulfonamide derivative with a pyridine core. The compound features a cyclopropyl group attached to the sulfonamide nitrogen and a pinacol boronate ester at the 5-position of the pyridine ring. This structural motif is critical for applications in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and materials chemistry for C–C bond formation .

Properties

Molecular Formula

C14H21BN2O4S

Molecular Weight

324.2 g/mol

IUPAC Name

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C14H21BN2O4S/c1-13(2)14(3,4)21-15(20-13)10-7-12(9-16-8-10)22(18,19)17-11-5-6-11/h7-9,11,17H,5-6H2,1-4H3

InChI Key

MEYNNGFTBUEOEH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Boronic Acid Pinacol Ester: This step involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst.

    Introduction of the Pyridine Ring: The boronic acid pinacol ester is then coupled with a pyridine derivative using a Suzuki-Miyaura coupling reaction.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the pyridine ring or the sulfonamide group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the boronic acid pinacol ester moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products:

    Oxidation Products: Cyclopropyl ketones and alcohols.

    Reduction Products: Reduced pyridine and sulfonamide derivatives.

    Substitution Products: Various substituted boronic acid derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boronic acid derivatives.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s boronic acid moiety makes it a potential candidate for the development of enzyme inhibitors, particularly protease inhibitors.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry:

    Material Science: The compound is explored for its potential in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and hydroxyl groups, making it an effective inhibitor of enzymes that contain these functional groups in their active sites. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Ester-Containing Pyridine Sulfonamides

a. N-(tert-Butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide (CAS: 1416336-55-4)

  • Key Differences: The tert-butyl and methylamino substituents replace the cyclopropyl group in the target compound.
  • Properties: Increased steric bulk from the tert-butyl group may hinder reactivity in cross-coupling reactions.
  • Applications : Used in medicinal chemistry for kinase inhibition studies .

b. N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide (CAS: 1083326-75-3)

  • Key Differences : A methoxy group replaces the cyclopropyl-sulfonamide moiety.
  • Applications : Intermediate in synthesizing kinase inhibitors .
Boronic Ester-Containing Pyridine Carboxamides

a. N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS: 1201644-52-1)

  • Key Differences : A carboxamide (-CONH2) replaces the sulfonamide (-SO2NH2) group.
  • Applications : Used in PROTAC (proteolysis-targeting chimera) development for targeted protein degradation .

b. N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (CAS: 1218789-30-0)

  • Key Differences : Pyrimidine core instead of pyridine; benzylamine substituent.
  • Properties : Pyrimidine’s electron-deficient nature enhances reactivity in cross-couplings. The benzyl group increases lipophilicity.
  • Applications : Intermediate in antiviral drug synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
Target Compound (hypothetical) C₁₇H₂₄BNO₄S 357.25 Pyridine-3-sulfonamide, cyclopropyl Not available
N-(tert-Butyl)-2-(methylamino)-5-(dioxaborolan-2-yl)pyridine-3-sulfonamide C₁₇H₂₈BN₃O₄S 381.29 tert-Butyl, methylamino 1416336-55-4
N-Cyclopropyl-5-(dioxaborolan-2-yl)nicotinamide C₁₅H₂₁BN₂O₃ 288.16 Nicotinamide (carboxamide) 1201644-52-1
N-Benzyl-5-(dioxaborolan-2-yl)-2-pyrimidinamine C₁₇H₂₂BN₃O₂ 311.19 Benzyl, pyrimidine 1218789-30-0

Biological Activity

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C15H21BN2O3
  • CAS Number : 1201644-52-1

The structure features a cyclopropyl group and a dioxaborole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures exhibit significant inhibition of various kinases. Specifically, the presence of the cyclopropyl group has been associated with enhanced inhibitory activity against key targets such as GSK-3β and ROCK-1.

GSK-3β Inhibition

In studies assessing GSK-3β inhibition, compounds with cyclopropyl substituents demonstrated IC50 values ranging from 8 nM to over 1 µM. The most potent derivatives included those with modifications similar to this compound .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells at concentrations as low as 1 µM. These findings suggest a potential role in treating neuroinflammatory conditions .

Study 1: Inhibition of Kinases

A study highlighted the effectiveness of N-Cyclopropyl derivatives in inhibiting kinases involved in cellular signaling pathways. The compound was part of a series that showed significant potency against GSK-3β with an IC50 value of approximately 8 nM .

CompoundTarget KinaseIC50 (nM)
N-Cyclopropyl DerivativeGSK-3β8
Similar Cyclopropyl CompoundROCK-125

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. It was found that at concentrations up to 10 µM, N-Cyclopropyl derivatives did not significantly decrease cell viability, indicating a favorable safety profile for further development .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown moderate metabolic stability in liver microsomes. This suggests that the compound may possess a reasonable bioavailability profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.